molecular formula C15H23ClN2O2 B6224595 tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride CAS No. 2768326-49-2

tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride

Cat. No.: B6224595
CAS No.: 2768326-49-2
M. Wt: 298.8
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Description

tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride: is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, an aminophenyl group, and a cyclobutyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-(3-aminophenyl)cyclobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for biochemical assays .

Medicine

Its structural features enable it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and catalysis .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

CAS No.

2768326-49-2

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.8

Purity

95

Origin of Product

United States

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